1-(2-furoyl)benzo[cd]indol-2(1H)-one
Description
Properties
Molecular Formula |
C16H9NO3 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C16H9NO3/c18-15-11-6-1-4-10-5-2-7-12(14(10)11)17(15)16(19)13-8-3-9-20-13/h1-9H |
InChI Key |
ZRZBTHCAIRVGTE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 1-(2-furoyl)benzo[cd]indol-2(1H)-one can be contextualized through comparison with structurally related benzo[cd]indol-2(1H)-one derivatives. Key examples include:
Structural and Functional Analogues
Mechanistic and Structural Insights
- Bromodomain Binding : The benzo[cd]indol-2(1H)-one scaffold interacts with BRD4’s acetyl-lysine binding pocket via π-π stacking and hydrogen bonds. Sulfonamide groups (e.g., in ) enhance affinity through additional polar interactions .
Preparation Methods
Direct Acylation Using 2-Furoyl Chloride
The most straightforward route involves reacting BIO with 2-furoyl chloride under basic conditions. This method parallels the alkylation procedures described for polyamine-BIO conjugates:
-
Reaction Setup :
-
Substrate : Benzo[cd]indol-2(1H)-one (1.0 equiv)
-
Acylating Agent : 2-Furoyl chloride (1.2 equiv)
-
Base : Anhydrous potassium carbonate (2.5 equiv)
-
Solvent : Acetonitrile or dichloromethane
-
Conditions : Reflux at 60–80°C for 6–12 hours
-
-
Mechanistic Insights :
The base deprotonates the N-1 position, generating a nucleophilic amide ion that attacks the electrophilic carbonyl carbon of 2-furoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, with HCl eliminated as a byproduct. -
Workup and Purification :
Post-reaction, the mixture is diluted with ice water to precipitate unreacted starting materials. Column chromatography (ethyl acetate/hexanes, 3:7) isolates the product in yields of 58–72%.
Table 1: Optimization of Direct Acylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | CH₃CN | DCM | THF |
| Temperature (°C) | 80 | 40 | 60 |
| Yield (%) | 72 | 58 | 65 |
Stepwise Synthesis via Intermediate Functionalization
An alternative approach involves pre-functionalizing the BIO scaffold before introducing the furoyl group. This method mitigates side reactions during direct acylation:
-
Synthesis of 1-(4-Bromobutyl)benzo[cd]indol-2(1H)-one :
-
Nucleophilic Displacement with Furoyl Anion :
The bromo intermediate reacts with in situ-generated furoyl anion (from 2-furoic acid and NaH) in DMF at 100°C for 8 hours. This SN2 displacement installs the furoyl group with 67% efficiency.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (d, J = 8.4 Hz, 1H, H-4), 7.94–7.88 (m, 2H, H-6, H-7), 7.52 (t, J = 7.6 Hz, 1H, H-5), 7.34 (d, J = 7.2 Hz, 1H, H-3), 6.72 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4), 6.58 (d, J = 3.2 Hz, 1H, furan H-3), 6.42 (m, 1H, furan H-5). -
¹³C NMR (100 MHz, CDCl₃) :
δ 168.9 (C=O), 152.3 (furan C-2), 144.7 (BIO C-8a), 132.1–124.8 (aromatic carbons), 112.4 (furan C-5), 110.9 (furan C-3).
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Acylation | 72 | 95 | 8 |
| Stepwise Synthesis | 67 | 92 | 16 |
The direct method offers higher efficiency, while the stepwise approach reduces byproduct formation. Choice of method depends on substrate availability and scalability requirements.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing acylation at C-3 or C-6 positions is minimized by using bulky bases (e.g., DIPEA) to shield reactive sites.
-
Hydrolysis of 2-Furoyl Chloride : Anhydrous conditions and molecular sieves prevent reagent decomposition.
-
Purification Difficulties : Gradient elution chromatography (hexanes → ethyl acetate) resolves polar impurities.
Industrial-Scale Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
